2-Acetamido-3-(oxolan-3-yl)propanoic acid
Description
2-Acetamido-3-(oxolan-3-yl)propanoic acid is an organic compound that features an acetamido group and an oxolane ring attached to a propanoic acid backbone
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-acetamido-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C9H15NO4/c1-6(11)10-8(9(12)13)4-7-2-3-14-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
YZLDYFIQRNNHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1CCOC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(oxolan-3-yl)propanoic acid typically involves the reaction of 3-(oxolan-3-yl)propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(oxolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Acetamido-3-(oxolan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolane ring provides additional stability and reactivity, allowing the compound to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(oxolan-2-yl)propanoic acid
- 2-amino-3-(oxolan-3-yl)propanoic acid
- 2-acetamido-3-(4-oxo-1H-cyclohepta[b]pyrrol-3-yl)propanoic acid
Uniqueness
2-Acetamido-3-(oxolan-3-yl)propanoic acid is unique due to the presence of both an acetamido group and an oxolane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for versatile reactivity and interactions, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
